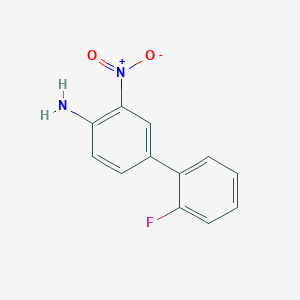

2'-Fluoro-3-nitro-biphenyl-4-ylamine

Description

2'-Fluoro-3-nitro-biphenyl-4-ylamine is a biphenyl derivative featuring a fluorine atom at the 2' position of the second aromatic ring, a nitro group (-NO₂) at the 3 position, and an amine (-NH₂) at the 4 position of the first ring. Its molecular formula is C₁₂H₉FN₂O₂, with a molecular weight of 232.21 g/mol. The nitro group imparts strong electron-withdrawing effects, reducing the basicity of the amine, while the fluorine atom influences electronic properties via inductive effects.

Properties

Molecular Formula |

C12H9FN2O2 |

|---|---|

Molecular Weight |

232.21 g/mol |

IUPAC Name |

4-(2-fluorophenyl)-2-nitroaniline |

InChI |

InChI=1S/C12H9FN2O2/c13-10-4-2-1-3-9(10)8-5-6-11(14)12(7-8)15(16)17/h1-7H,14H2 |

InChI Key |

YUBGOCWSUAYGEN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC(=C(C=C2)N)[N+](=O)[O-])F |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

4'-Fluoro-2-methyl-[1,1'-biphenyl]-3-amine

- Molecular Formula : C₁₃H₁₂FN

- Molecular Weight : 201.24 g/mol

- Substituents :

- Fluorine at the 4' position (second ring).

- Methyl group (-CH₃) at the 2 position (first ring).

- Amine (-NH₂) at the 3 position (first ring).

- Key Differences :

- Lacks the nitro group, resulting in higher amine basicity compared to the target compound.

- Methyl group introduces steric hindrance and electron-donating effects, altering reactivity.

- Applications : Likely serves as an intermediate in pharmaceutical synthesis due to its amine functionality .

3-Chloro-N-phenyl-phthalimide

- Molecular Formula: C₁₄H₈ClNO₂

- Molecular Weight : 265.67 g/mol

- Substituents :

- Chlorine at the 3 position of a phthalimide core.

- Phenyl group attached to the imide nitrogen.

- Key Differences: Non-biphenyl structure; phthalimide core is fused and planar. Chlorine and imide groups enhance thermal stability, making it suitable for polyimide synthesis.

- Applications: Monomer for high-performance polymers (e.g., heat-resistant polyimides) .

Data Table: Structural and Functional Comparison

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Functional Groups | Applications |

|---|---|---|---|---|---|

| 2'-Fluoro-3-nitro-biphenyl-4-ylamine | C₁₂H₉FN₂O₂ | 232.21 | F (2'), NO₂ (3), NH₂ (4) | Amine, Nitro, Fluorine | Pharmaceutical intermediates, polymers (inferred) |

| 4'-Fluoro-2-methyl-[1,1'-biphenyl]-3-amine | C₁₃H₁₂FN | 201.24 | F (4'), CH₃ (2), NH₂ (3) | Amine, Fluorine, Methyl | Drug synthesis |

| 3-Chloro-N-phenyl-phthalimide | C₁₄H₈ClNO₂ | 265.67 | Cl (3), phenyl-N | Imide, Chlorine | Polyimide monomers |

Research Findings and Reactivity Insights

- Electronic Effects: The nitro group in this compound significantly reduces the amine's basicity (pKa ~1-2) compared to non-nitro analogs like 4'-Fluoro-2-methyl-[1,1'-biphenyl]-3-amine (pKa ~4-5) . Fluorine’s inductive effect increases electrophilic substitution reactivity at the para position of the biphenyl system.

Synthetic Routes :

- The target compound may require sequential nitration and amination steps, whereas 4'-Fluoro-2-methyl-[1,1'-biphenyl]-3-amine could be synthesized via Suzuki-Miyaura coupling followed by methylation .

- 3-Chloro-N-phenyl-phthalimide is synthesized through nucleophilic substitution of phthalic anhydride derivatives .

Safety Considerations :

- Nitro groups in this compound pose explosion risks under high heat or shock, necessitating cautious handling. Fluorinated analogs may exhibit higher environmental persistence .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.